molecular formula C17H18FN3O2 B5622611 1-(4-fluorophenyl)-4-(3-nitrobenzyl)piperazine

1-(4-fluorophenyl)-4-(3-nitrobenzyl)piperazine

Cat. No. B5622611
M. Wt: 315.34 g/mol
InChI Key: SSWSQOCQMSPPAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives involves methods that aim to confirm the proposed structures of metabolites through the synthesis of authentic compounds. These methodologies provide a foundation for understanding the synthesis of 1-(4-fluorophenyl)-4-(3-nitrobenzyl)piperazine and similar compounds. The synthesis routes typically involve stepwise chemical reactions that lead to the formation of the target compound with specific substituents on the piperazine ring (Ohtaka et al., 1989).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various techniques, including X-ray crystallography, which reveals the crystal structure and molecular conformation. For example, single crystal studies of similar piperazine derivatives show monoclinic crystal systems with specific lattice parameters, providing insights into intermolecular interactions that stabilize the crystal lattice (Awasthi et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving benzylpiperazine derivatives include transformations such as O-demethylation, N-dealkylation, and hydroxylation, which are part of the biotransformation pathways in biological systems. These reactions highlight the chemical reactivity and metabolic fate of such compounds (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties, such as thermal stability and crystal packing, are crucial for understanding the stability and suitability of these compounds for various applications. The thermal stability determined through techniques like TG–DTA and DSC, along with crystal packing studies, reveals the presence of intermolecular interactions that contribute to the compound's stability (Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are determined by the compound's structure and substituents. For example, modifications on the piperazine ring influence the compound's affinity for biological receptors, showcasing the importance of structural features in determining chemical behavior (He et al., 2017).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-15-4-6-16(7-5-15)20-10-8-19(9-11-20)13-14-2-1-3-17(12-14)21(22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWSQOCQMSPPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5258467

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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